molecular formula C7H13Cl3O2 B14749917 1-(tert-Pentyloxy)-2,2,2-trichloroethanol CAS No. 541-63-9

1-(tert-Pentyloxy)-2,2,2-trichloroethanol

Cat. No.: B14749917
CAS No.: 541-63-9
M. Wt: 235.5 g/mol
InChI Key: VSYFHDGUUKGQEW-UHFFFAOYSA-N
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Description

1-(tert-Pentyloxy)-2,2,2-trichloroethanol is an organic compound characterized by its unique structure, which includes a trichloroethanol backbone with a tert-pentyloxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Pentyloxy)-2,2,2-trichloroethanol typically involves the reaction of trichloroethanol with tert-pentyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process involves the nucleophilic substitution of the hydroxyl group in trichloroethanol by the tert-pentyloxy group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Pentyloxy)-2,2,2-trichloroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the tert-pentyloxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(tert-Pentyloxy)-2,2,2-trichloroethanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(tert-Pentyloxy)-2,2,2-trichloroethanol involves its interaction with molecular targets such as enzymes and receptors. The tert-pentyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

  • 1-(tert-Pentyloxy)-2,2,2-trichloroethane
  • 1-(tert-Pentyloxy)-2,2,2-trichloropropanol
  • 1-(tert-Pentyloxy)-2,2,2-trichlorobutane

Comparison: Compared to these similar compounds, 1-(tert-Pentyloxy)-2,2,2-trichloroethanol is unique due to its specific structure and reactivity. The presence of the trichloroethanol backbone provides distinct chemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

541-63-9

Molecular Formula

C7H13Cl3O2

Molecular Weight

235.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(2-methylbutan-2-yloxy)ethanol

InChI

InChI=1S/C7H13Cl3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h5,11H,4H2,1-3H3

InChI Key

VSYFHDGUUKGQEW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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